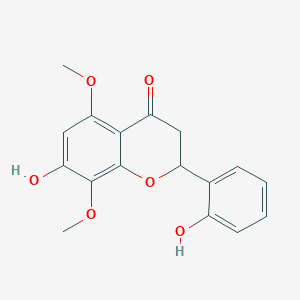

7,2'-Dihydroxy-5,8-dimethoxyflavanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7,2'-Dihydroxy-5,8-dimethoxyflavanone is a flavonoid compound known for its diverse biological activities. Flavonoids are a class of polyphenolic compounds found in various plants and are known for their antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has been studied for its potential therapeutic applications in various fields of science and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,2'-Dihydroxy-5,8-dimethoxyflavanone typically involves the use of flavanone precursors. One common method is the condensation of appropriate hydroxy and methoxy-substituted benzaldehydes with acetophenones, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale organic synthesis techniques. The process involves the optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

7,2'-Dihydroxy-5,8-dimethoxyflavanone undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavonoid.

Substitution: Substitution reactions can occur at the hydroxy or methoxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions include oxidized flavonoids, reduced dihydroflavonoids, and various substituted derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Reference Compound in Flavonoid Chemistry

7,2'-Dihydroxy-5,8-dimethoxyflavanone serves as a reference compound in the study of flavonoid chemistry. It is utilized in synthesizing novel flavonoid derivatives, enabling researchers to explore structure-activity relationships and the development of new compounds with enhanced biological activities.

Synthesis of Novel Derivatives

The compound is also employed in organic synthesis to create various substituted flavonoids. Researchers have investigated synthetic routes involving hydroxy and methoxy-substituted benzaldehydes with acetophenones, utilizing acidic or basic catalysts to facilitate cyclization processes.

Biological Applications

Antioxidant Activity

this compound exhibits significant antioxidant properties by scavenging free radicals and enhancing the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1). This activity is mediated through the p38 mitogen-activated protein kinase/nuclear factor-erythroid factor 2-related factor 2 (MAPK/Nrf2) pathway.

Anti-inflammatory Effects

The compound has been shown to inhibit pro-inflammatory cytokines and adhesion molecules. This anti-inflammatory activity suggests potential applications in treating inflammatory diseases by modulating signaling pathways such as EGFR/PKCα/PI3K/Akt/Sp1.

Cytotoxic Effects on Cancer Cells

Research indicates that this compound possesses cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit the proliferation of breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), and pancreatic cancer (PANC-1) cells . The compound's mechanisms involve the suppression of key signaling pathways associated with tumor growth.

Medical Applications

Potential Therapeutic Uses

Given its biological activities, this compound is being explored for potential therapeutic applications in various fields:

- Cancer Treatment : Its cytotoxic properties make it a candidate for developing anticancer therapies.

- Anti-inflammatory Drugs : The compound's ability to reduce inflammation positions it as a potential anti-inflammatory agent.

- Antioxidant Supplements : Its strong antioxidant capacity may contribute to formulations aimed at combating oxidative stress-related conditions.

Wirkmechanismus

The mechanism of action of 7,2'-Dihydroxy-5,8-dimethoxyflavanone involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

7,2'-Dihydroxy-5,8-dimethoxyflavanone can be compared with other similar flavonoid compounds:

7-Hydroxy-5,8-dimethoxyflavanone: This compound shares similar structural features but differs in its biological activity and potency.

5,8-Dihydroxy-4’,7-dimethoxyflavone: Another closely related compound with distinct biological activities, particularly in the context of anti-inflammatory and antioxidant properties.

These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and development.

Biologische Aktivität

Overview

7,2'-Dihydroxy-5,8-dimethoxyflavanone is a flavonoid compound recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and antibacterial properties. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in treating various diseases, particularly cancer.

- Molecular Formula : C17H16O6

- Molar Mass : 316.30534 g/mol

- CAS Number : 1351338-14-1

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : This compound scavenges free radicals and upregulates antioxidant enzymes such as heme oxygenase-1 (HO-1) via the p38 mitogen-activated protein kinase/nuclear factor erythroid 2-related factor 2 (MAPK/Nrf2) pathway.

- Anti-inflammatory Activity : It inhibits the expression of pro-inflammatory cytokines and adhesion molecules through the inhibition of signaling pathways like EGFR/PKCα/PI3K/Akt/Sp1.

- Antibacterial Activity : Studies have indicated that this flavonoid exhibits significant antibacterial properties against various pathogens, including multidrug-resistant strains .

Antioxidant Properties

Research indicates that this compound demonstrates strong antioxidant capabilities. For instance, it has been shown to effectively reduce oxidative stress markers in vitro and in vivo models. The compound's ability to enhance antioxidant enzyme activity is crucial for its protective effects against cellular damage caused by oxidative stress.

Anti-inflammatory Effects

The anti-inflammatory potential of this flavonoid has been substantiated through various studies. It has been reported to significantly reduce levels of inflammatory markers such as TNF-alpha and IL-6 in cell cultures and animal models . This property makes it a candidate for developing treatments for chronic inflammatory diseases.

Antibacterial Activity

This compound has demonstrated notable antibacterial effects against a range of pathogenic bacteria. Table 1 summarizes the minimum inhibitory concentrations (MICs) observed in studies:

| Pathogen | MIC (mg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 - 1.0 | |

| Escherichia coli | 0.25 - 0.75 | |

| Pseudomonas aeruginosa | 0.5 - 2.0 | |

| Acinetobacter baumannii | 1.0 - >8.0 |

These results highlight the compound's potential as an effective antibacterial agent.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antioxidant and Anti-inflammatory Study : A study demonstrated that treatment with this flavonoid significantly reduced oxidative stress markers and inflammatory cytokines in a rat model of induced inflammation.

- Antibacterial Screening : A comprehensive screening revealed that the compound exhibited superior antibacterial activity against multiple strains compared to standard antibiotics like ciprofloxacin . The study utilized biochemometric models to identify the active constituents responsible for this effect.

- Cytotoxicity Against Cancer Cells : Research has indicated that this compound possesses cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .

Eigenschaften

IUPAC Name |

7-hydroxy-2-(2-hydroxyphenyl)-5,8-dimethoxy-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-21-14-8-12(20)16(22-2)17-15(14)11(19)7-13(23-17)9-5-3-4-6-10(9)18/h3-6,8,13,18,20H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYKCNDMHBDJEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=O)CC(OC2=C(C(=C1)O)OC)C3=CC=CC=C3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.